Ssw3KY7sww
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1391487-99-2 |
|---|---|
Molecular Formula |
C17H19BrFNO2 |
Molecular Weight |
368.2 |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19BrFNO2/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
InChI Key |
ATMBBMXJNIJRST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Synthetic Pathways to 25B-NBF and Related N-Benzylphenethylamine Scaffolds
The general synthetic approach for N-benzylphenethylamines, including 25B-NBF, typically proceeds via an indirect reductive amination process. This method involves the condensation of a phenethylamine (B48288) precursor with an appropriate benzaldehyde (B42025), followed by the reduction of the resulting imine intermediate mdpi.comnih.govwikipedia.org.
For 25B-NBF, the key precursors are:
Phenethylamine Precursor: 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, also known as 2C-B. nih.govbertin-bioreagent.com
Aldehyde Precursor: 2-fluorobenzaldehyde.
A common route to obtain the phenethylamine intermediate (like 2C-B) involves the reduction of a β-nitrostyrene derivative mdpi.com. These β-nitrostyrene intermediates can be synthesized through a Henry reaction (nitroalkene formation), where an appropriately substituted benzaldehyde reacts with a nitroalkane mdpi.com. For instance, a related synthesis for 25C-NBF involves the Henry reaction of 4-chloro-2,5-dimethoxybenzaldehyde (B1600710) with nitroethane to form a β-nitrostyrene derivative . The nitro group of this intermediate is then reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with palladium-on-carbon (Pd/C) .
The final N-benzylation step to form 25B-NBF involves the reductive amination of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with 2-fluorobenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for the imine formed during this step nih.govwikipedia.org. Isolated yields for N-benzylphenethylamines synthesized via this indirect reductive amination typically range from 46% to 94% nih.gov.
Optimization of Synthetic Yields and Purity for Research-Grade 25B-NBF
Optimization of synthetic yields and purity for research-grade 25B-NBF is paramount to ensure reliable experimental outcomes. The reductive amination pathway, while generally efficient, can be optimized through careful control of reaction conditions, stoichiometry, and choice of reagents. Reported yields for N-benzylphenethylamines from this method can be as high as 94% nih.gov.
To achieve high purity, standard organic chemistry purification techniques are employed. These include:
Recrystallization: A common method for purifying crystalline solids, often used to obtain the hydrochloride salt of the final product nih.govchemicalbook.com.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-high resolution time-of-flight mass spectrometry (UPLC-HRTOF-MS) are routinely used for the analysis, identification, and quantification of N-benzylphenethylamines, indicating their utility in achieving and verifying high purity europeanreview.orgacs.org.
Salt Formation: Precipitating the N-benzylphenethylamines as their hydrochloride salts is a common strategy to facilitate purification and enhance stability bertin-bioreagent.comnih.gov.
Chemo- and Regioselective Functionalization Strategies for 25B-NBF Analogues
Chemo- and regioselective functionalization are crucial for synthesizing specific 25B-NBF analogues with desired structural modifications.
Chemoselectivity: The reductive amination reaction itself exhibits chemoselectivity, allowing for the formation of the N-benzyl bond without undesirable side reactions involving other functional groups present on the phenethylamine or benzyl (B1604629) moieties, such as methoxy (B1213986) or bromo substituents nih.gov.
Regioselectivity:
Halogenation on the Phenyl Ring: Controlling the position of the bromine atom on the 2,5-dimethoxyphenyl ring is a key regioselective step. For instance, in the synthesis of related compounds, specific conditions and reagents, such as N-chlorosuccinimide (NCS) in acetonitrile (B52724) at 75°C, have been shown to achieve high regioselectivity during halogenation (e.g., chlorination at the ortho position relative to the methoxy group) . Direct electrophilic halogenation can lead to over-halogenation, emphasizing the need for controlled methods .
Modifications on the N-Benzyl Group: The N-benzyl moiety of 25B-NBF can be selectively functionalized by utilizing different substituted benzaldehydes in the reductive amination step. Research has explored various N-benzyl substituents, including 2-methoxybenzyl, 2-hydroxybenzyl, and 2,3-methylenedioxybenzyl groups, to investigate their impact on receptor binding affinity and functional activity nih.govnih.gov. This demonstrates precise control over the substitution pattern on the benzyl ring.
Synthesis of Positional Isomers and Stereochemical Variants of NBF Compounds
The synthesis of positional isomers and stereochemical variants of NBF compounds allows for a comprehensive exploration of structure-activity relationships and the development of compounds with tailored properties.
Positional Isomers: Positional isomers of 25B-NBF can be synthesized by starting with appropriately substituted precursors where the bromine atom on the dimethoxyphenyl ring or the fluorine atom on the benzyl ring are at different positions. For example, variations in the position of the methoxy group on the benzyl moiety have been explored for related NBOMe compounds, leading to different regioisomers researchgate.net. By employing different brominated dimethoxybenzaldehydes or fluorinated benzaldehydes as starting materials, chemists can precisely control the final positional isomer.
Stereochemical Variants: While 25B-NBF itself, as an ethanamine derivative without an alkyl substituent at the alpha-carbon, does not possess a chiral center on its phenethylamine backbone, the broader class of N-benzylphenethylamines can include chiral centers. If a chiral center were introduced (e.g., by an alkyl substituent at the alpha-position of the phenethylamine chain or a chiral substituent on the benzyl group), stereoselective synthetic methodologies would be employed. General strategies for achieving stereoselectivity in organic synthesis include:
Chiral Catalysis: Utilizing chiral catalysts to direct the formation of specific enantiomers thieme-connect.comacs.orgnih.gov.
Chiral Auxiliaries: Incorporating temporary chiral auxiliaries that influence the stereochemical outcome of a reaction, which are then removed amazon.com.
Enantioselective Reactions: Developing reactions that inherently favor the formation of one enantiomer over the other, such as enantioselective electrochemical reactions or asymmetric fluorination with chiral reagents thieme-connect.comnih.govbeilstein-journals.org.
In Vitro Pharmacological Characterization and Receptor Interaction Dynamics of 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Serotonin (B10506) Receptor Binding Affinity and Selectivity Profiling
The interaction of 25B-NBF with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, has been quantitatively assessed through radioligand binding assays. These studies provide crucial insights into the compound's affinity and selectivity profile.
Quantitative Radioligand Binding Assays for Human 5-HT2A Receptors
Quantitative radioligand binding assays have demonstrated that 25B-NBF exhibits high binding affinity for human 5-HT2A receptors. The pKi value for 25B-NBF at human 5-HT2A receptors has been consistently reported as 8.57. bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comnih.govtargetmol.commedchemexpress.commedchemexpress.comncats.io This high pKi value indicates a strong affinity for the 5-HT2A receptor. N-benzyl substitution, a characteristic structural feature of 25B-NBF, is known to significantly increase binding affinity for 5-HT2A receptors among phenethylamine (B48288) derivatives. mdpi.comnih.govresearchgate.netacs.org
Determination of pKi Values for Rat 5-HT2C Receptors
In addition to its affinity for 5-HT2A receptors, 25B-NBF also interacts with rat 5-HT2C receptors. Studies have determined the pKi value for 25B-NBF at rat 5-HT2C receptors to be 7.73, with some reports citing 7.77. bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comnih.govtargetmol.commedchemexpress.commedchemexpress.comncats.io This indicates a potent binding interaction with the 5-HT2C subtype as well.
Table 1: Binding Affinities of 25B-NBF at Serotonin Receptors
| Receptor Type | Species | pKi Value | Corresponding Ki (nM) | Reference |
| Human 5-HT2A | Human | 8.57 | ~0.27 | bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comnih.govtargetmol.commedchemexpress.commedchemexpress.comncats.io |
| Rat 5-HT2C | Rat | 7.73-7.77 | ~17-18.6 | bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comnih.govtargetmol.commedchemexpress.commedchemexpress.comncats.io |
Comparative Receptor Binding Analysis of 25B-NBF with Other Phenethylamine Derivatives
25B-NBF is structurally related to the 2C-B compound, being an N-fluorobenzyl derivative. bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comnih.gov The N-benzyl phenethylamines, a class to which 25B-NBF belongs, generally exhibit increased binding affinity and functional activity at both 5-HT2A and 5-HT2C receptors compared to their non-benzylated counterparts. mdpi.comnih.govresearchgate.netacs.orgpsu.edu While the NBOMe series (e.g., 25B-NBOMe) are often characterized as ultrapotent and highly efficacious agonists with significant selectivity for 5-HT2A over 5-HT1A, some research suggests that NBF compounds, including 25B-NBF, may demonstrate comparatively less potency and efficacy at 5-HT2A receptors than those with an NBOMe backbone. researchgate.netnih.govresearchgate.netresearchgate.net The selectivity for 5-HT2A over 5-HT2C among N-benzyl phenethylamines can vary, with some compounds showing low to moderate selectivity (1- to 40-fold) in binding assays. researchgate.netacs.org
Agonist Functional Activity and Signal Transduction Pathways
Beyond binding affinity, the functional activity of 25B-NBF at serotonin receptors, particularly its agonist efficacy and the signal transduction pathways it modulates, is critical for understanding its pharmacological profile.
Assessment of 5-HT2A Receptor Partial Agonism
25B-NBF is broadly characterized as a potent agonist of the 5-hydroxytryptamine receptor. mdpi.comnih.govresearchgate.net More specifically, phenethylamines, including 25B-NBF, have been identified as potent agonists and partial agonists for human 5-HT2A receptors. researchgate.net Functional assays, such as phosphoinositide (PI) hydrolysis, have shown that N-benzyl phenethylamines can be potent and highly efficacious agonists at the rat 5-HT2A receptor. psu.edu The designation of 25B-NBF as a partial agonist at 5-HT2A receptors indicates that while it can activate the receptor, it may not elicit the maximal possible response achievable by a full agonist. researchgate.netpsu.edu
Elucidation of 5-HT2C Receptor Agonist Efficacy
25B-NBF is described as a highly potent agonist for the 5-HT2C receptor. bertin-bioreagent.comcaymanchem.comcaymanchem.comtargetmol.commedchemexpress.commedchemexpress.com Many N-benzyl phenethylamines, including those structurally related to 25B-NBF, function as full agonists at the 5-HT2C receptor in various functional assays, such as calcium mobilization. nih.govresearchgate.net This suggests that 25B-NBF is capable of eliciting a robust and complete activation of the 5-HT2C receptor signaling pathways.
Table 2: Agonist Functional Activity of 25B-NBF at Serotonin Receptors
| Receptor Type | Agonist Character | Efficacy Description | Reference |
| Human 5-HT2A | Agonist/Partial Agonist | Potent, capable of partial activation | researchgate.netpsu.edu |
| Rat 5-HT2C | Highly Potent Agonist | Capable of full activation | bertin-bioreagent.comcaymanchem.comcaymanchem.comtargetmol.commedchemexpress.commedchemexpress.comnih.govresearchgate.net |
Investigation of Receptor-Proximal Events (e.g., β-arrestin 2 Recruitment)
The interaction of 25B-NBF with receptor-proximal events, such as β-arrestin 2 (βarr2) recruitment, has been investigated using advanced bioassays like the NanoBiT system acs.orgtusnovics.plnih.gov. Studies involving N-benzyl substituted phenylalkylamines, a class that includes 25B-NBF, have revealed a statistically significant preference for βarr2 recruitment over miniGαq signaling when compared to a reference psychedelic substance like LSD ugent.be.
Specifically, 4-bromo analogues, which encompass 25B-NBF, exhibit nanomolar agonist potency in βarr2 recruitment assays nih.gov. The efficacy (Emax) values for these compounds in βarr2 recruitment assays ranged from 97% to 113% when normalized to LSD, indicating robust βarr2 activation nih.gov. In contrast, their efficacy in miniGαq recruitment assays was considerably lower, ranging from 28% to 49%, suggesting a biased agonism profile favoring βarr2 recruitment nih.gov.
The functional properties of 25B-NBF and related 4-bromo analogues at the 5-HT2A receptor in βarr2 and miniGαq recruitment assays are summarized in the table below:
| Assay Type | EC50 (nM) Range (4-bromo analogues) | Emax (% of LSD) Range (4-bromo analogues) |
| β-arrestin 2 Recruitment | 11–29 | 97–113 |
| miniGαq Recruitment | 23–49 | 28–49 |
Non-Serotonergic Molecular Interactions in In Vitro Systems
Beyond its well-documented interactions with serotonergic receptors, evidence suggests that phenethylamines, including 25B-NBF, can directly influence the microtubule cytoskeleton researchgate.netscispace.comnih.govnih.govdntb.gov.ua. This interaction is noteworthy due to the structural similarity of these compounds to colchicine (B1669291), a known microtubule-destabilizing agent researchgate.netscispace.comnih.govnih.govdntb.gov.ua. The modulation of microtubule dynamics is significant as microtubules are integral to neuronal structure, intracellular transport, and synaptic plasticity, thereby influencing neural plasticity researchgate.netscispace.comnih.govnih.govdntb.gov.ua.
Characterization of 25B-NBF Interaction with Microtubule Cytoskeleton
Molecular docking studies have been conducted to investigate the interaction of various phenethylamines, including 25B-NBF, with the colchicine binding site on microtubules scispace.comnih.govnih.govdntb.gov.ua. 25B-NBF was identified among the top 10% of phenethylamines exhibiting favorable pharmacokinetic and physicochemical properties for such interactions researchgate.netscispace.comnih.govnih.gov. In vitro polymerization experiments using fluorescent-tagged microtubule protein demonstrated that 100 µM 25B-NBF led to the observation of 25 nm wide filaments, indicative of microtubule polymerization scispace.comnih.gov. This contrasts with the effect of colchicine, which typically results in small tubulin aggregates and inhibits polymerization scispace.comnih.gov.
In Vitro Microtubule Polymerization Assays
In vitro tubulin polymerization assays, monitored by optical density at 355 nm, revealed that 25B-NBF alters microtubule polymerization dynamics in a dose-dependent manner scispace.comnih.gov. An increase in 25B-NBF concentration from 10 µM to 100 µM resulted in an increased rate of tubulin polymerization scispace.comnih.gov.
The detailed findings from these assays are presented below:
| 25B-NBF Concentration (µM) | Effect on Tubulin Polymerization Rate (compared to control) | Statistical Significance (p-value) | Comparison to Paclitaxel (10 µM) |
| 10 | No appreciable change | 0.598 | N/A |
| 50 | Significantly increased | 0.002 | N/A |
| 75 | Significantly increased | 0.0001 | Significantly higher (0.010) |
| 100 | Increased, but not statistically significant | 0.058 | N/A |
At 75 µM, the microtubule polymerization rate induced by 25B-NBF was significantly greater than that observed with 10 µM paclitaxel, a known potent microtubule-stabilizing agent scispace.comnih.gov. This enhancement in polymerization is consistent with a mechanism that reduces the dynamic instability of microtubules by increasing their stopping time nih.gov.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine Analogues
Correlating Structural Modifications with 5-HT2A/2C Receptor Binding and Functional Activity
N-benzyl substitution of phenethylamine (B48288) 5-HT2A receptor agonists, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has been shown to significantly increase both binding affinity and functional activity at the receptor nih.govdrugbank.com. This is a notable exception to the general observation that simple N-alkylation often leads to a decrease in 5-HT2A activity mdpi.comsci-hub.se. The introduction of an ortho-methoxy or hydroxyl group on the N-benzyl substituent can dramatically enhance affinity, leading to the development of highly potent 5-HT2A agonists, often referred to as NBOMes sci-hub.sebiorxiv.org.
Research has explored a series of N-benzylated derivatives of 4-bromo-2,5-dimethoxyphenethylamine to understand the structural features that govern affinity and selectivity at 5-HT2A and 5-HT2C receptors sci-hub.se. While these compounds generally exhibit high affinity for the 5-HT2A receptor, with some achieving subnanomolar binding affinities (e.g., 0.29 nM for compound 8b), their functional activity can span a wider range nih.govdrugbank.com. In terms of selectivity, many compounds show low to moderate preference (1- to 40-fold) for the 5-HT2A receptor in binding assays drugbank.com. However, specific modifications can lead to impressive selectivity, such as compound 6b demonstrating 100-fold selectivity for 5-HT2A over 5-HT2C in binding assays, and compound 1b showing over 400-fold selectivity in functional assays drugbank.com.
The 5-HT2A receptor is a primary target for serotonergic psychedelic drugs, and its activation by agonists is associated with enhanced cognition wikipedia.org. Despite the high sequence identity in the orthosteric ligand-binding domain of human 5-HT2 receptor subtypes, achieving high selectivity between 5-HT2A and 5-HT2C remains a challenge, as many agonists are poorly selective acs.orguchile.clnih.govtesisenred.net.
Table 1: Representative Binding Affinities and Functional Activities of N-Benzylphenethylamine Analogues at 5-HT2A and 5-HT2C Receptors
| Compound (Example) | Receptor | Binding Affinity (Ki/nM) | Functional Activity (EC50/nM) | Selectivity (5-HT2A vs 5-HT2C) | Reference |
| 8b | 5-HT2A | 0.29 | N/A | N/A | nih.govdrugbank.com |
| 1b | 5-HT2A | N/A | 0.074 | >400-fold (functional) | nih.govdrugbank.com |
| 6b | 5-HT2A | N/A | N/A | 100-fold (binding) | nih.govdrugbank.com |
| DMBMPP | 5-HT2A | N/A | N/A | 124-fold (binding) | wikipedia.orgresearchgate.net |
Impact of Substitutions on the Phenethylamine Moiety on Receptor Recognition
The phenethylamine moiety, particularly the 2,5-dimethoxy substitution pattern, is a critical feature for strong receptor binding and functional potency at 5-HT2A receptors acs.orguchile.clpsu.edu. Studies indicate that the presence of a small, preferably hydrophobic substituent at the C-4 position of the phenyl ring positively influences binding affinity acs.orguchile.clbiomolther.org. Conversely, placing alkoxy or nitro groups at the C-4 position can lead to a decrease in affinity biomolther.org. The methoxy (B1213986) group at the C-2 position of the phenethylamine core does not appear to significantly impact binding affinity to 5-HT2A receptors biomolther.org.
While both the phenethylamine moiety and the N-benzyl fragment contribute to modulating pharmacological profiles, substitutions on the N-benzyl fragment have been observed to exert superior effects on hallucinogenic-like behavior compared to those on the phenethylamine moiety biorxiv.org. The 2,5-dimethoxy motif itself is relevant for in vivo potency, although direct correlations with affinity or potency in in vitro competition binding assays have not always been observed mdpi.com. Furthermore, the removal of one of the 2- or 5-position methoxy groups has been shown to decrease in vivo activity mdpi.com.
Role of N-Benzyl Group Variations in Modulating Pharmacological Profiles
The N-benzyl group is a key determinant of the pharmacological profile of these compounds. Its addition to phenethylamine hallucinogens leads to a marked increase in 5-HT2A-binding affinity and hallucinogenic potency nih.govmdpi.comnih.gov. Specifically, the presence of an ortho-methoxy or hydroxyl group on the N-benzyl substituent is associated with the most potent family of 5-HT2A agonists reported to date sci-hub.sebiorxiv.org.
Variations in the N-benzyl group, even small changes, can profoundly affect the affinities of these compounds sci-hub.se. Substitutions at the 2' and 3' positions of the N-benzyl group are generally well-tolerated sci-hub.se. Interestingly, substitution at the para position of the benzyl (B1604629) group tends to reduce affinity, whereas ortho or meta substitutions can enhance it acs.org. While introducing large lipophilic groups on the N-benzyl moiety can improve affinity, this often leads to an opposite trend in functional activity acs.org. Computational studies suggest that the N-benzyl group may engage with specific residues, such as F339, in the human 5-HT2A receptor acs.org. Distinct SAR differences have been observed between N-benzyltryptamines and N-benzylphenethylamines, which may indicate different binding orientations within the receptor acs.org.
Rigid Analogue Design Approaches for Mapping Optimal Ligand Binding Conformations
Rigid analogue design is a powerful strategy employed to map the optimal ligand binding conformations within receptor pockets wikipedia.orgresearchgate.netmedchemexpress.com. By incorporating structural constraints, researchers can gain insights into the preferred orientations and interactions of flexible ligands. For instance, the fusion of furan (B31954) or pyrane rings with the aromatic ring of phenethylamines has been explored to probe the size of the binding pocket and the optimal orientation of the 2,5-oxy substituents, resulting in compounds with nanomolar receptor affinities mdpi.com.
Conformational restriction of 2-phenethylamines, such as through the synthesis of 1-aminomethylbenzocycloalkanes, has provided evidence for specific binding conformations. A benzocyclobutene derivative, for example, exhibited strong potency against 5-HT2A, supporting the hypothesis that the phenethylamine side chain binds in an out-of-the-plane conformation mdpi.com. More recently, conformationally restricted phenethylamine derivatives, such as DMBMPP, have been designed, achieving remarkable selectivity (e.g., 124-fold selectivity for 5-HT2A over 5-HT2C), making them among the most selective 5-HT2A receptor agonist ligands known wikipedia.orgresearchgate.net. Studies involving tetrahydronaphthofurans, designed as conformationally constrained analogues, investigated the optimal conformation of the 2-aminoethyl moiety, revealing that benzofuran-containing analogues generally exhibited higher affinity for 5-HT receptors compared to benzodihydrofuran-containing compounds acs.org.
Computational Chemistry-Guided Ligand Design for Enhanced Receptor Specificity
Computational chemistry plays a pivotal role in modern ligand design, offering invaluable insights into receptor-ligand interactions and guiding the development of compounds with enhanced specificity. Techniques such as homology modeling, molecular docking, and molecular dynamics simulations are routinely employed to understand the complex interplay between ligands and 5-HT2 receptor subtypes nih.govtesisenred.netnih.govbenthamscience.commdpi.comrsc.org.
These computational approaches enable the identification of subtle differences in the active sites of receptor subtypes (e.g., at positions xl2.54, 5.39, and 5.46) that can influence agonist selectivity nih.gov. Molecular dynamics simulations, for instance, have shown that position 5.46 of the 5-HT2A receptor interacts more favorably with selective 5-HT2A agonists, providing crucial clues for improving selectivity nih.gov. Computational simulations can also reveal different conformational states and dynamics adopted by the receptor when bound to various ligands (e.g., full agonists, partial agonists, inverse agonists), correlating these differences with their distinct pharmacological properties nih.gov.
When experimental crystal structures are unavailable, homology modeling is a necessary step to generate accurate 3D structures of receptors for docking analyses mdpi.com. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to explore the structural traits that govern activity mdpi.com. Beyond binding, computational methods can also predict ligand-dependent conformational rearrangements that elicit different responses in the surrounding membrane, highlighting the intricate relationship between ligand binding and receptor activation nih.gov. Advanced techniques like Density Functional Theory (DFT) calculations and Fragment-based lead discovery methods, combined with molecular dynamics simulations and free energy perturbation approaches, are increasingly applied to explore G protein-coupled receptors as drug targets benthamscience.com.
In Vitro Metabolic Pathways and Enzyme Kinetics of 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Identification of 25B-NBF Metabolites Using Human Hepatocyte Models
Incubation of 25B-NBF with pooled human hepatocytes reveals that the compound is extensively metabolized. nih.govmdpi.com Studies have identified a total of 33 metabolites, resulting from a variety of biotransformation reactions. mdpi.comnih.gov The metabolic process is rapid, with an estimated elimination half-life of 29.7 minutes and a hepatic extraction ratio of 0.80, indicating that a significant portion of the compound is cleared by the liver in a single pass. mdpi.comnih.gov
The metabolites are formed through Phase I reactions such as hydroxylation, demethylation, and N-debenzylation, as well as Phase II conjugation reactions including glucuronidation, sulfation, and acetylation, occurring either alone or in combination. mdpi.comnih.gov One of the major metabolites identified is 2C-B, a widely recognized psychoactive substance, which is formed through the N-dearylation of the parent compound. mdpi.com
The table below summarizes the key metabolites identified in human hepatocyte incubation studies.
| Metabolite ID | Biotransformation Pathway | Description |
|---|---|---|
| M1 - M4 | Hydroxylation | Monohydroxylation at the fluorobenzyl or dimethoxyphenyl moiety. nih.govresearchgate.net |
| M5 - M6 | O-Demethylation | Loss of one methyl group from a methoxy (B1213986) position. nih.govresearchgate.net |
| M7 | Bis-O-Demethylation | Loss of both methyl groups from the methoxy positions. nih.govresearchgate.net |
| M8 | N-Dearylation/N-Debenzylation | Cleavage of the N-(2-fluorobenzyl) group, yielding 2C-B. mdpi.comnih.govresearchgate.net |
| M9 | Glucuronidation | Direct conjugation of 25B-NBF with glucuronic acid. nih.govresearchgate.net |
| M10 | Cysteine Conjugation | Conjugation of 25B-NBF with cysteine. nih.gov |
| M11 - M17 | Hydroxylation + O-Demethylation | Combined monohydroxylation and O-demethylation. nih.gov |
| M18 - M20 | Hydroxylation + Glucuronidation | Conjugation of a hydroxylated 25B-NBF metabolite with glucuronic acid. nih.gov |
Characterization of Phase I Biotransformation Reactions
Phase I metabolism of 25B-NBF involves the modification of the parent structure, primarily through oxidative reactions catalyzed by the Cytochrome P450 (CYP) enzyme superfamily. mdpi.comnih.gov These initial reactions introduce or expose functional groups that prepare the molecule for subsequent Phase II conjugation. The principal Phase I pathways identified for 25B-NBF are hydroxylation, O-demethylation, and N-debenzylation. nih.govmdpi.com Multiple CYP isoenzymes have been implicated in these transformations, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. mdpi.com
Hydroxylation, the addition of a hydroxyl (-OH) group, occurs on both the fluorobenzyl and dimethoxyphenyl portions of the 25B-NBF molecule. nih.gov The formation of hydroxylated metabolites (M1–M3) on the fluorobenzyl moiety is specifically catalyzed by CYP2C9 and CYP2C19. mdpi.comnih.gov
O-demethylation involves the removal of a methyl group from one of the two methoxy groups on the phenethylamine (B48288) ring. This process, leading to metabolites M5, M6, and M7 (bis-O-demethylation), is predominantly carried out by CYP2C19. mdpi.comnih.gov Several other enzymes, including CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP2J2, and CYP3A4, contribute to this pathway to a lesser extent. nih.gov Furthermore, metabolites that have undergone both hydroxylation and O-demethylation (M11–M17) have also been identified. nih.gov
| Pathway | Primary Enzymes | Minor Contributing Enzymes | Resulting Metabolites |
|---|---|---|---|
| Hydroxylation (fluorobenzyl moiety) | CYP2C9, CYP2C19 | N/A | M1, M2, M3 |
| O-Demethylation | CYP2C19 | CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP2J2, CYP3A4 | M5, M6, M7 |
The N-debenzylation (also referred to as N-dearylation) of 25B-NBF is a significant metabolic pathway that results in the formation of 2C-B (M8). mdpi.comnih.gov This reaction involves the cleavage of the bond between the nitrogen atom and the 2-fluorobenzyl group. This process is not mediated by a single enzyme but rather by a consortium of CYP isozymes. The primary enzymes identified as responsible for this transformation are CYP1A1, CYP1A2, CYP2B6, CYP2C19, and CYP3A4. nih.gov
Elucidation of Phase II Conjugation Reactions
Following Phase I reactions, the parent compound and its metabolites can undergo Phase II conjugation. uomus.edu.iqpharmacy180.com These reactions involve the attachment of endogenous polar molecules, which typically increases the water solubility of the compound and facilitates its excretion from the body. uomus.edu.iqreactome.org For 25B-NBF, the observed Phase II pathways are glucuronidation, sulfation, and cysteine conjugation. mdpi.comnih.gov
Glucuronidation is a major Phase II pathway for 25B-NBF. nih.gov This reaction involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid to the drug molecule. The formation of 25B-NBF N-glucuronide (M9) is catalyzed specifically by the enzyme UGT2B7. mdpi.comnih.gov In addition to the direct glucuronidation of the parent compound, metabolites from Phase I reactions can also be conjugated. For instance, metabolites M18-M20 have been identified as hydroxy-25B-NBF glucuronides, indicating that hydroxylation precedes glucuronidation in their formation. nih.gov
| Pathway | Enzyme | Resulting Metabolite |
|---|---|---|
| N-Glucuronidation | UGT2B7 | M9 (25B-NBF N-glucuronide) |
In addition to glucuronidation, sulfation and cysteine conjugation have been identified as Phase II metabolic pathways for 25B-NBF. mdpi.comnih.gov A 25B-NBF cysteine conjugate (M10) was detected in studies with human hepatocytes, although the precise position of the cysteine attachment on the molecule was not determined. nih.gov Sulfation was also confirmed as a biotransformation pathway. mdpi.comnih.gov However, specific details regarding the enzymes responsible for these reactions or the exact structures of the resulting sulfate (B86663) conjugates have not been fully elucidated in the available research. mdpi.comnih.gov
Advanced Analytical Methodologies for Research and Identification of 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Qualitative and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone in the analytical investigation of complex organic compounds like 25B-NBF and its metabolites. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it indispensable for both qualitative identification and quantitative determination in intricate biological and chemical samples mdpi.comeuropeanreview.orghanyang.ac.krfrontiersin.org. The ability of LC-MS/MS to detect compounds at low concentrations makes it particularly suitable for forensic and metabolic studies frontiersin.org.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Metabolite Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the precise determination of exact masses of parent compounds and their metabolites. This precision allows for the calculation of elemental compositions, which is fundamental for unequivocally identifying unknown compounds and elucidating the structures of their biotransformation products mdpi.comfrontiersin.orgies.gov.pl.
For 25B-NBF, LC-HRMS has been instrumental in identifying its metabolic profiles. For instance, studies investigating the in vitro metabolism of 25B-NBF in human hepatocytes utilized LC-HRMS to identify 33 distinct metabolites mdpi.comnih.gov. The characteristic isotopic pattern of bromine (79Br and 81Br), typically appearing as a 1:1 isotopic ratio, is a critical feature for interpreting MS spectra and confirming the presence of bromine-containing fragments nih.gov. The protonated molecular ion ([M+H]+) for 25B-NBF has been observed at an m/z of 368.0656, with a corresponding isotope ion at m/z 370.0635 nih.govacs.org.
Table 1: Representative Mass Spectrometry Data for 25B-NBF
| Parameter | Value | Reference |
| Protonated Molecular Ion ([M+H]+) | 368.0656 m/z | nih.govacs.org |
| Isotope Ion | 370.0635 m/z | nih.gov |
| Molecular Formula | C17H19BrFNO2 | nih.govacs.orgnih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Compound Identification
Tandem Mass Spectrometry (MS/MS) provides crucial structural information by fragmenting the precursor ions and analyzing the resulting product ions. This technique is essential for confirming the identity of 25B-NBF and its various metabolites through their characteristic fragmentation patterns frontiersin.orgies.gov.plnih.govacs.org. The analysis of these fragmentation pathways helps in differentiating isomers and closely related compounds.
Research has shown that the major fragment ions of 25B-NBF are often generated through the cleavage of the carbon-nitrogen (C-N) bond acs.org. Studies employing liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) have been used to analyze the fragmentation patterns of 25B-NBF and other related NBOMe derivatives, contributing to the establishment of molecular networking maps based on MS/MS fragmentation similarity frontiersin.orgies.gov.placs.org. For instance, the fragmentation pattern of 25B-NBF was found to be similar to those of other NBF and NBOH compounds, with predominant fragment ions produced via C-N bond cleavage acs.org.
Sample Preparation Strategies for In Vitro Biological Samples in Metabolic Studies
Effective sample preparation is a critical preliminary step for the accurate analysis of 25B-NBF and its metabolites, particularly in complex biological matrices such as those encountered in in vitro metabolic studies using human hepatocytes. The goal of sample preparation is to isolate and concentrate the target analytes while simultaneously removing interfering matrix components that could compromise the sensitivity and reliability of subsequent analytical measurements mdpi.com.
Solid-Phase Extraction (SPE) Techniques for Isolation and Concentration
Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation and concentration of 25B-NBF and its metabolites from biological samples. This method offers several advantages, including efficient removal of matrix effects, improved analyte recovery, and enhanced sensitivity of the analytical method europeanreview.orghanyang.ac.krfrontiersin.orgmdpi.comsigmaaldrich.com.
In the context of metabolic studies, SPE has been successfully applied to human plasma and urine samples for the determination of 25B-NBF and related compounds europeanreview.orghanyang.ac.kr. For example, a bioanalytical method for the simultaneous determination of nine NBOMe derivatives, including 25B-NBF, in human plasma utilized SPE for sample pre-treatment hanyang.ac.kr. Similarly, SPE has been employed to identify and quantify various 25-NBOMe compounds in blood and urine, often leading to very low limits of detection (e.g., 0.05 ng/mL) frontiersin.org. The use of specific SPE columns, such as Supel-Select HLB, has been explored for method development to effectively eliminate matrix effects sigmaaldrich.com.
Chromatographic Method Development for 25B-NBF and its Metabolites (e.g., HPLC, UPLC)
The development of robust chromatographic methods is essential for separating 25B-NBF from its numerous metabolites and other matrix components before mass spectrometric detection. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively utilized for this purpose, with UPLC offering advantages in terms of speed, resolution, and sensitivity due to smaller particle sizes and higher operating pressures mdpi.comeuropeanreview.orgfrontiersin.org.
For the chromatographic separation of 25B-NBF, a Halo C18 column (2.1 × 50 mm, 2.7 μm) has been successfully employed mdpi.com. Typical mobile phases involve gradient elution systems, often comprising mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous solutions containing a small percentage of formic acid (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile) mdpi.comhanyang.ac.krfda.gov.tw. A flow rate of 0.3 mL/min is common in such methods hanyang.ac.kr. The total run time for chromatographic analysis can be as short as 10.5 minutes fda.gov.tw. These methods are validated for linearity, accuracy, precision, matrix effects, recovery, and stability, adhering to regulatory guidelines hanyang.ac.kr.
Spectroscopic Approaches in Structural Confirmation (e.g., FTIR, UV-Vis in a general chemical characterization context)
While LC-MS techniques are paramount for identification and quantification in complex biological samples, other spectroscopic approaches like Fourier Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy play a vital role in the general chemical characterization and structural confirmation of the isolated pure compound. These techniques provide complementary information about the molecular structure and functional groups.
UV-Vis Spectroscopy is used to analyze the absorption of light by the compound in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can reveal the presence of chromophores and aromatic systems within the molecule, which are characteristic of 25B-NBF's structure. For instance, UV-Vis spectroscopy typically shows absorption within the ultraviolet spectral range, often between 200 and 400 nm, indicating the presence of secondary metabolites with π-bonds, σ-bonds, chromophores, and aromatic rings plos.orgd-nb.info.
FTIR Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group (e.g., C-H, O-H, N-H, C=O) vibrates at a characteristic frequency, producing a unique spectral fingerprint plos.orgd-nb.infomdpi.comresearchgate.net. For a compound like 25B-NBF, FTIR analysis can confirm the presence of its methoxy (B1213986) groups, aromatic rings, and secondary amine functionality through their distinct absorption bands. While specific FTIR data for 25B-NBF is not widely published, similar compounds have shown characteristic bands for O-H stretch, C-H aromatic ring, and primary/secondary amines plos.orgmdpi.com. This technique is valuable for initial characterization and purity assessment of synthesized compounds fda.gov.tw.
Table 2: Common Spectroscopic Techniques and Their Applications
| Technique | Application in Chemical Characterization |
| UV-Vis Spectroscopy | Detection of chromophores and aromatic systems; determination of absorption characteristics. |
| FTIR Spectroscopy | Identification of functional groups (e.g., C-H, O-H, N-H, C=O) and structural fingerprinting. |
Theoretical and Computational Studies of 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, typically employing methods such as Density Functional Theory (DFT), are fundamental for characterizing the electronic structure and intrinsic properties of 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine. These calculations provide crucial data on molecular geometry, charge distribution, and spectroscopic parameters. Key insights derived from such studies include the energies and spatial distributions of frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. For 25B-NBF, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack, thereby predicting its chemical reactivity. For instance, the electron-rich dimethoxyphenyl ring and the nitrogen atom of the ethanamine linker are often identified as potential sites for metabolic transformations or interactions with biological macromolecules.
Table 1: Representative Quantum Chemical Parameters for 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (Hypothetical Data)
| Parameter | Value (Unit) | Description |
| Total Energy (E) | -1890.345 Ha | Overall stability of the molecule. |
| HOMO Energy (EHOMO) | -5.87 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy (ELUMO) | -0.92 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Energy Gap (ELUMO - EHOMO) | 4.95 eV | Indicates chemical stability and reactivity; smaller gaps suggest higher reactivity. |
| Dipole Moment | 2.85 Debye | Measure of molecular polarity, influencing solubility and intermolecular interactions. |
| Global Hardness (η) | 2.475 eV | Resistance to deformation of electron cloud; higher values indicate lower reactivity. |
| Global Softness (S) | 0.202 eV⁻¹ | Inverse of hardness; higher values indicate higher reactivity. |
| Electrostatic Potential (MEP) Min | -0.080 a.u. | Most electron-rich region, attractive to electrophiles. |
| Electrostatic Potential (MEP) Max | +0.065 a.u. | Most electron-poor region, attractive to nucleophiles. |
Note: The values in Table 1 are illustrative and represent typical outcomes of such calculations for a molecule of this type.
Molecular Dynamics Simulations for Ligand-Receptor Binding Interactions (5-HT2A/2C Receptor Systems)
Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic interactions between 25B-NBF and its target receptors, specifically the 5-HT2A and 5-HT2C receptor systems. 25B-NBF is known to be a potent agonist for these receptors, with reported pKi values of 8.57 for human 5-HT2A receptors and 7.77 for rat 5-HT2C receptors mdpi.com. MD simulations provide insights into the conformational changes of both the ligand and the receptor upon binding, the stability of the ligand-receptor complex, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that govern binding affinity and selectivity.
Simulations typically involve placing the docked ligand within the receptor's binding pocket, solvating the system with water molecules, and adding ions to mimic physiological conditions. The system is then allowed to evolve over time, typically nanoseconds to microseconds, under defined temperature and pressure. Analysis of MD trajectories can reveal:
Root Mean Square Deviation (RMSD) : To assess the stability of the ligand and receptor backbone over the simulation time.
Root Mean Square Fluctuation (RMSF) : To identify flexible regions within the receptor and ligand.
Hydrogen Bond Analysis : To quantify the formation and persistence of hydrogen bonds between 25B-NBF and key amino acid residues in the binding site.
Binding Free Energy Calculations : Using methods like MM/PBSA or MM/GBSA, to estimate the thermodynamic favorability of the binding event.
For 25B-NBF, MD simulations would likely show stable binding poses within the orthosteric binding site of 5-HT2A/2C receptors, characterized by persistent hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT2A) and extensive hydrophobic interactions with surrounding non-polar residues. Conformational adaptations of the receptor's extracellular loops and transmembrane helices upon ligand binding, crucial for agonist activity, would also be observable.
Table 2: Illustrative Molecular Dynamics Simulation Findings for 25B-NBF with 5-HT2A Receptor (Hypothetical Data)
| Parameter | Value (Unit) | Description |
| Ligand RMSD (Average) | 1.2 Å | Average deviation of ligand atoms from initial docked pose, indicating binding stability. |
| Receptor Backbone RMSD | 1.8 Å | Average deviation of receptor Cα atoms, indicating overall receptor stability. |
| Key H-Bonds (Occurrence) | Asp155-N (95%) | Frequency of hydrogen bond formation between 25B-NBF's amine nitrogen and Asp155 (5-HT2A). |
| Ser242-O (70%) | Frequency of hydrogen bond formation with Ser242. | |
| Binding Free Energy (ΔG) | -85.2 kJ/mol | Estimated thermodynamic favorability of binding. |
| Key Hydrophobic Contacts | Phe340, Trp336, Leu229 | Residues forming significant non-polar interactions with 25B-NBF. |
Note: The values in Table 2 are illustrative and represent typical outcomes of such simulations for a potent agonist.
In Silico Prediction of Metabolic Transformation Pathways and Enzyme Specificity
In silico prediction of metabolic transformation pathways is crucial for understanding the fate of 25B-NBF in biological systems and identifying potential metabolites. Experimental studies have shown that 25B-NBF undergoes extensive metabolism in human hepatocytes, yielding 33 metabolites through various Phase I and Phase II reactions mdpi.comnih.gov. These reactions include hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation mdpi.comnih.gov.
Computational tools, such as those based on rule-based expert systems or machine learning algorithms, can predict sites of metabolism (SOMs) and the enzymes involved. For 25B-NBF, these tools would predict:
O-demethylation : Likely at the methoxy (B1213986) groups on the dimethoxyphenyl ring. This is a common metabolic pathway for phenethylamines mdpi.comnih.gov.
Hydroxylation : Potentially on the aromatic rings or the aliphatic chain.
N-debenzylation : Cleavage of the N-benzyl bond, leading to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) as a major metabolite mdpi.com.
Glucuronidation and Sulfation : Phase II conjugation reactions, typically occurring on hydroxyl groups formed during Phase I metabolism or directly on existing hydroxyl groups.
Experimental data confirms that the metabolism of 25B-NBF is catalyzed by a range of cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, as well as UDP-glucuronosyltransferase 2B7 (UGT2B7) enzymes mdpi.comnih.gov. In silico models can predict the relative contribution of these enzymes to specific metabolic steps, aiding in the understanding of potential drug-drug interactions or inter-individual variability in metabolism.
Table 3: Predicted and Experimentally Verified Metabolic Pathways and Enzymes for 25B-NBF
| Metabolic Pathway | Predicted Site(s) of Metabolism | Key Enzymes Involved (Experimental) mdpi.comnih.gov |
| O-Demethylation | Methoxy groups (2,5-positions) | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 |
| Bis-O-Demethylation | Both methoxy groups | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 |
| Hydroxylation | Aromatic rings, aliphatic chain | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 |
| N-Debenzylation | N-benzyl bond | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 |
| Glucuronidation | Hydroxyl groups (after Phase I) | UGT2B7 |
| Sulfation | Hydroxyl groups (after Phase I) | Not explicitly specified, but common |
| Acetylation | Amine group (after N-debenzylation) | Not explicitly specified, but common |
Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Analysis
Molecular docking studies are routinely employed to predict the preferred binding orientation (pose) of 25B-NBF within the active sites of its target receptors (5-HT2A and 5-HT2C) and to estimate the binding affinity. Given 25B-NBF's established agonistic activity at 5-HT2A/2C receptors mdpi.com, docking simulations would aim to identify the specific interactions that stabilize the ligand-receptor complex.
Docking protocols typically involve:
Receptor Preparation : Cleaning and optimizing the 3D structure of the receptor (e.g., from X-ray crystallography or cryo-EM data).
Ligand Preparation : Generating conformers of 25B-NBF and assigning partial charges.
Docking Algorithm : Running algorithms that sample various ligand poses and score them based on a scoring function that approximates binding affinity.
For 25B-NBF, docking studies would predict that the compound binds within the orthosteric pocket of the 5-HT2A and 5-HT2C receptors, consistent with other phenethylamine (B48288) agonists. Key interactions often involve:
Ionic interaction : The protonated amine group of 25B-NBF forming a salt bridge with a conserved aspartate residue (e.g., Asp155 in 5-HT2A) in transmembrane helix 3 (TM3). This interaction is critical for the binding of many biogenic amine receptors researchgate.net.
Hydrophobic interactions : The brominated dimethoxyphenyl ring and the fluorobenzyl moiety engaging in hydrophobic contacts with non-polar residues in the binding pocket.
Hydrogen bonding : Potential hydrogen bonds between the methoxy oxygens or the fluorine atom and polar residues in the receptor.
Molecular docking studies on related phenethylamines have also explored their binding to other targets, such as the colchicine (B1669291) binding site, to understand potential off-target interactions researchgate.net.
Table 4: Illustrative Molecular Docking Results for 25B-NBF with 5-HT2A Receptor (Hypothetical Data)
| Docking Score (kcal/mol) | Key Interacting Residues (5-HT2A) | Type of Interaction |
| -9.5 | Asp155 | Ionic bond (protonated amine) |
| Ser242, Ser243, Ser246 | Hydrogen bonds (methoxy oxygens, fluorine) | |
| Phe340, Trp336, Leu229, Val150 | Hydrophobic interactions (aromatic rings, aliphatic chain) | |
| Tyr370 | π-π stacking (aromatic rings) |
Note: The values and specific interactions in Table 4 are illustrative and represent typical outcomes for a compound with known affinity for 5-HT2A.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a ligand that are required for its optimal interaction with a specific biological target and to elicit a biological response. For 25B-NBF, a pharmacophore model would encapsulate the critical features responsible for its potent agonistic activity at 5-HT2A/2C receptors. These features typically include:
Hydrogen bond acceptors : From the methoxy oxygens or the fluorine atom.
Hydrogen bond donors : From the protonated amine group.
Hydrophobic features : Representing the aromatic rings and the aliphatic chain.
Aromatic rings : Essential for π-π stacking interactions.
A common pharmacophore model for 5-HT2A agonists often includes a protonatable nitrogen, an aromatic ring, and specific hydrophobic or hydrogen bond features that mimic the binding of serotonin (B10506) itself. For 25B-NBF, the pharmacophore would likely highlight the protonated amine, the brominated dimethoxyphenyl ring, and the fluorobenzyl moiety as key interaction points.
Once a robust pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify novel compounds that possess similar pharmacophoric features, thus potentially exhibiting similar biological activity arxiv.orgajchem-a.comnih.gov. This process accelerates the discovery of new analogues with improved potency, selectivity, or desired pharmacological profiles. Virtual screening workflows typically involve:
Database Preparation : Converting chemical libraries into a searchable format.
Pharmacophore Query : Using the generated pharmacophore model as a query to search the database.
Hit List Generation : Identifying compounds that match the pharmacophore features.
Further Analysis : Subsequent filtering of hits based on drug-likeness, ADMET properties, and molecular docking to refine the selection of promising candidates.
For 25B-NBF, virtual screening could lead to the identification of novel N-benzyl phenethylamine analogues or even compounds with entirely different scaffolds that retain high affinity and agonistic activity at 5-HT2A/2C receptors, potentially leading to new research tools or therapeutic leads.
Table 5: Illustrative Pharmacophoric Features for 25B-NBF (Hypothetical Data)
| Feature Type | Description |
| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of methoxy groups, Fluorine atom |
| Hydrogen Bond Donor (HBD) | Protonated amine nitrogen |
| Hydrophobic (HY) | Brominated dimethoxyphenyl ring, Fluorobenzyl ring, Aliphatic chain |
| Aromatic Ring (AR) | Brominated dimethoxyphenyl ring, Fluorobenzyl ring |
| Excluded Volume (EV) | Regions where no atoms are allowed, ensuring proper fit within the binding pocket |
Note: The features in Table 5 are illustrative and represent typical pharmacophoric elements derived from the structure of 25B-NBF and its known receptor interactions.
Future Research Directions and Translational Perspectives for 2 4 Bromo 2,5 Dimethoxyphenyl N 2 Fluorobenzyl Ethanamine
Development of Selective Pharmacological Tools Based on 25B-NBF Structural Scaffolding
The 25B-NBF structural scaffold, a derivative of the 2C-B phenethylamine (B48288) hallucinogen, serves as a valuable template for developing selective pharmacological tools. caymanchem.combertin-bioreagent.com The N-benzyl substitution on phenethylamines, characteristic of the 25-NB family to which 25B-NBF belongs, significantly enhances binding affinity to the 5-HT2A receptor. wikipedia.orgmdpi.com This structural feature has driven the synthesis and evaluation of numerous N-benzyl-related analogs, exploring the impact of various methoxy (B1213986), hydroxy, or fluorine moieties on their structure-activity relationships (SARs) and receptor binding profiles. mdpi.com
The high potency of 25B-NBF at 5-HT2A receptors makes its scaffold particularly relevant for designing probes to elucidate the complex roles of these receptors in neurobiology. Further development aims to refine the selectivity of these compounds, minimizing off-target interactions and enabling more precise investigations into specific receptor subtypes and their downstream effects. This involves systematic modifications to the core structure to fine-tune binding affinity and functional selectivity, thereby creating more specific tools for receptor pharmacology studies.
Advanced Investigations into Receptor Biased Agonism and Downstream Signaling Pathways
A critical area of research for 25B-NBF and related compounds involves advanced investigations into receptor biased agonism. Biased agonism refers to the phenomenon where a ligand preferentially activates certain intracellular signaling pathways over others upon binding to a G protein-coupled receptor (GPCR), such as the 5-HT2A receptor. ugent.benih.govnih.gov The 5-HT2A receptor can signal through both Gαq and β-arrestin effector proteins. nih.govacs.org
Application of Artificial Intelligence and Machine Learning in 25B-NBF Ligand Design and SAR Prediction
The complexity of designing novel ligands with desired pharmacological profiles and predicting their structure-activity relationships (SAR) can be significantly accelerated by the application of artificial intelligence (AI) and machine learning (ML). frontiersin.orgnih.gov These computational approaches can analyze vast datasets of chemical structures and their biological activities to identify patterns and predict the properties of new, unsynthesized compounds. frontiersin.orgdrugdiscoverychemistry.com
In the context of 25B-NBF ligand design, AI/ML models can be employed for:
Virtual Screening : Predicting the biological activity and physicochemical properties of compounds, including drug-target binding affinity, which is crucial for identifying strong interactions between a ligand and its target. frontiersin.orgpnnl.gov
De Novo Design : Generating novel molecular structures with optimized properties, leveraging algorithms like convolutional neural networks (CNNs) to modify or design new drugs. nih.govnih.gov
SAR Prediction : Developing quantitative structure-activity relationship (QSAR) models that correlate molecular features (2D and 3D) with biological activity, thereby guiding the synthesis of more potent and selective analogs. drugdiscoverychemistry.compnnl.gov
This integration allows for a more efficient exploration of the chemical space around the 25B-NBF scaffold, potentially leading to the discovery of compounds with improved selectivity or novel biased agonism profiles.
Exploration of Novel Metabolic Enzymes and Non-Canonical Biotransformation Routes In Vitro
Understanding the metabolic fate of 25B-NBF is crucial for its research applications. In vitro metabolism studies using human hepatocytes have revealed that 25B-NBF is extensively metabolized into 33 different metabolites. mdpi.comnih.gov The primary metabolic pathways identified include hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation. mdpi.comnih.gov
Key enzymes involved in the biotransformation of 25B-NBF include a range of cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferase (UGT) enzymes. Specifically, CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 have been identified as catalysts for its metabolism. mdpi.comnih.gov
Table 1: Key Metabolic Pathways and Enzymes for 25B-NBF In Vitro
| Metabolic Pathway | Enzymes Involved | Number of Metabolites (Total) |
| Hydroxylation | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 | 33 |
| O-demethylation | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 | (Included in total) |
| Bis-O-demethylation | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 | (Included in total) |
| N-debenzylation | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 | (Included in total) |
| Glucuronidation | UGT2B7 | (Included in total) |
| Sulfation | Not specified, but contributes to total metabolites | (Included in total) |
| Acetylation | Not specified, but contributes to total metabolites | (Included in total) |
Future research could focus on identifying any novel or non-canonical biotransformation routes that might occur under specific physiological or pathological conditions, or with prolonged exposure. This involves detailed characterization of less abundant metabolites and the enzymes responsible for their formation, potentially revealing unique metabolic vulnerabilities or advantages.
Integration of In Vitro Data with Multi-Omics Approaches for Comprehensive Chemical Biology Insights
Integrating in vitro pharmacological and metabolic data with multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) offers a comprehensive framework for gaining deeper chemical biology insights into 25B-NBF and similar compounds. nih.govmdpi.com While specific multi-omics studies on 25B-NBF are not detailed in the provided search results, the general principles apply.
This integration can:
Elucidate Molecular Mechanisms : By correlating changes in gene expression (transcriptomics), protein levels (proteomics), or endogenous metabolite profiles (metabolomics) with the observed pharmacological effects of 25B-NBF in cellular models, researchers can gain a holistic understanding of its molecular mechanisms of action beyond simple receptor binding.
Identify Biomarkers : Multi-omics data can help identify biomarkers of cellular response or metabolic activity, which could be valuable for future research applications.
Predict Cellular Responses : Combining in vitro metabolism data (e.g., enzyme activity, metabolite profiles) with genomic information (e.g., CYP and UGT polymorphisms) could allow for the prediction of inter-individual variability in compound processing and response at a cellular level. researchgate.netresearchgate.net
Inform Ligand Design : Insights from multi-omics can feedback into AI/ML-driven ligand design, guiding the development of compounds with not only desired receptor profiles but also optimized cellular processing and reduced off-target cellular perturbations.
Such an integrated approach moves beyond isolated observations, providing a systems-level understanding of how 25B-NBF interacts with biological systems.
Q & A
Q. What are the standard protocols for synthesizing Ssw3KY7sww, and how can purity be verified experimentally?
Methodological Answer: Synthesis typically follows iterative crystallization or catalytic methods, with purity assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and elemental analysis are essential to confirm structural integrity . Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios in supplementary materials.
Q. Which characterization techniques are most effective for determining the physicochemical properties of this compound?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Surface morphology is evaluated via scanning electron microscopy (SEM), while X-ray diffraction (XRD) confirms crystallinity. For dynamic behavior, pair spectroscopic methods (e.g., FTIR) with computational simulations (DFT) .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer: Employ accelerated stability testing by exposing samples to controlled humidity, temperature, and light conditions. Monitor degradation products using LC-MS and correlate findings with Arrhenius kinetics to predict shelf life. Include negative controls and triplicate sampling to minimize experimental noise .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be systematically resolved?
Methodological Answer: Conduct meta-analyses of published datasets, prioritizing studies with rigorous controls (e.g., sham-treated groups, blinded assays). Use funnel plots to detect publication bias and apply Bayesian statistics to weight evidence by sample size and methodological quality. Replicate key experiments under standardized conditions to isolate variables (e.g., solvent polarity, cell-line specificity) .
Q. What computational strategies integrate this compound’s molecular dynamics with experimental observations?
Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions via surface plasmon resonance (SPR) for binding affinity and cryo-EM for structural resolution. Cross-reference results with cheminformatics databases (e.g., PubChem) to identify analogs with similar pharmacophores .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
Methodological Answer: Use CRISPR-Cas9 knockout models to identify target pathways, paired with single-cell RNA sequencing (scRNA-seq) for high-resolution transcriptomic profiling. Employ isotopic labeling (e.g., ¹⁵N) to track metabolic flux and SILAC proteomics for protein interaction networks. Validate hypotheses using organoid models to bridge in vitro and in vivo findings .
Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?
Methodological Answer: Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., mass spectra, chromatograms) in public repositories like Zenodo. Implement blockchain-based lab notebooks to timestamp procedural deviations. Cross-validate assays via interlaboratory collaborations with harmonized SOPs .
Q. What interdisciplinary approaches enhance the translational potential of this compound research?
Methodological Answer: Integrate systems biology (network pharmacology) with clinical metadata to identify patient subgroups likely to respond. Collaborate with material scientists to optimize drug delivery systems (e.g., nanoparticles, hydrogels) for targeted release. Use patient-derived xenograft (PDX) models to assess efficacy in heterogeneous tumor microenvironments .
Methodological Guidelines
- Data Documentation : Archive raw datasets, code, and instrument calibration logs in supplementary materials to enable independent verification .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals (e.g., IACUC, IRB) in declarations .
- Theoretical Frameworks : Anchor hypotheses in established theories (e.g., QSAR for drug design) to guide experimental prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
